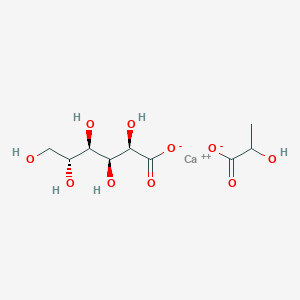
2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide, also known as HNPA, is a chemical compound with the molecular formula C8H7N3O4. It is a white crystalline solid with a melting point of 217-220°C. HNPA has been widely studied for its potential applications in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide is not yet fully understood. However, it has been proposed that 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It may also act as an antioxidant, protecting cells from oxidative stress.
Biochemische Und Physiologische Effekte
2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of cancer cells, including breast, ovarian, and lung cancer cells. 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide has also been found to have antimicrobial properties, inhibiting the growth of bacteria and fungi. Additionally, 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide has been shown to have neuroprotective effects, protecting neurons from damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide in lab experiments is its low toxicity. It has been found to be relatively safe for use in cell culture and animal studies. However, one limitation of using 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide. One area of interest is the development of new drugs based on 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide's antimicrobial and antitumor properties. Additionally, further research is needed to fully understand the mechanism of action of 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide and its potential applications in the treatment of neurodegenerative disorders. Finally, studies are needed to explore the potential use of 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide can be synthesized through a reaction between 4-nitroaniline and ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to obtain 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial and antitumor properties, making it a potential candidate for the development of new drugs. 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(2E)-2-hydroxyimino-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c12-8(5-9-13)10-6-1-3-7(4-2-6)11(14)15/h1-5,13H,(H,10,12)/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULLDSAESQNSDI-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=NO)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=N/O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide | |
CAS RN |
17122-62-2 |
Source


|
| Record name | NSC201442 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B105408.png)





![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)